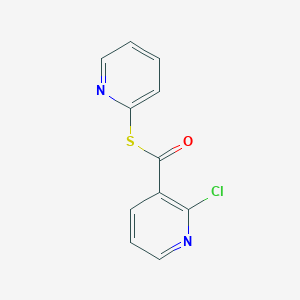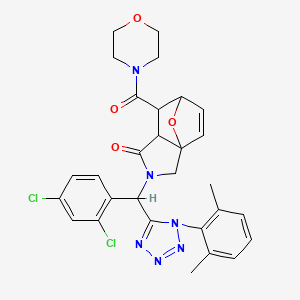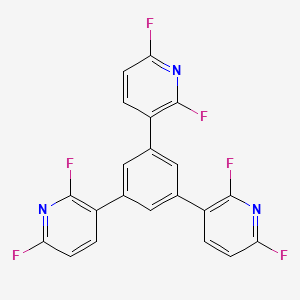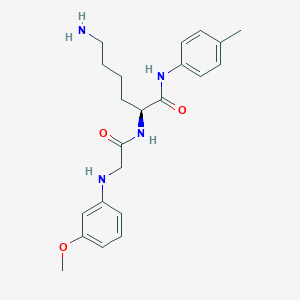
S-Pyridin-2-yl 2-chloropyridine-3-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Pyridin-2-yl 2-chloropyridine-3-carbothioate is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Pyridin-2-yl 2-chloropyridine-3-carbothioate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with pyridine-2-thiol in the presence of a suitable condensing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .
化学反応の分析
Types of Reactions
S-Pyridin-2-yl 2-chloropyridine-3-carbothioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropyridine moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiol group in the pyridine-2-thiol moiety can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include amines.
科学的研究の応用
S-Pyridin-2-yl 2-chloropyridine-3-carbothioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of S-Pyridin-2-yl 2-chloropyridine-3-carbothioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
2-Chloropyridine-3-carboxylic acid: A precursor in the synthesis of S-Pyridin-2-yl 2-chloropyridine-3-carbothioate.
Pyridine-2-thiol: Another precursor used in the synthesis.
2-Aminopyridine: A similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
921599-94-2 |
|---|---|
分子式 |
C11H7ClN2OS |
分子量 |
250.70 g/mol |
IUPAC名 |
S-pyridin-2-yl 2-chloropyridine-3-carbothioate |
InChI |
InChI=1S/C11H7ClN2OS/c12-10-8(4-3-7-14-10)11(15)16-9-5-1-2-6-13-9/h1-7H |
InChIキー |
XBOARVDSUXPFOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)SC(=O)C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)
![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)
![2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester](/img/structure/B12629712.png)

![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)

![Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)
![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)
![Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane](/img/structure/B12629746.png)

![2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B12629753.png)

![6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine](/img/structure/B12629767.png)

